molecular formula C19H17NO4 B15136009 ALR-38

ALR-38

Cat. No.: B15136009
M. Wt: 323.3 g/mol
InChI Key: VCIGMSXFBWIQPP-UHFFFAOYSA-N
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Description

Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate is a benzoate ester derivative featuring a naphthylmethylamino substituent at the para position. The compound’s structure combines a methyl benzoate backbone with a 1,4-dihydroxy-2-naphthylmethylamino group, conferring unique physicochemical properties. For example, methyl benzoate derivatives are widely used as intermediates in pesticide synthesis, such as sulfonylurea herbicides like metsulfuron methyl ester .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate

InChI

InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3

InChI Key

VCIGMSXFBWIQPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALR-38 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ALR-38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of analogs with different properties .

Scientific Research Applications

ALR-38 has a wide range of scientific research applications, including:

Mechanism of Action

ALR-38 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, this compound reduces the production of leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses and a reduction in reactive oxygen species levels in neutrophils .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate with analogous compounds based on structural motifs, applications, and research findings from the provided evidence.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name Key Substituents/Features Primary Use/Activity Reference Source
Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate (Hypothetical) 1,4-Dihydroxy-2-naphthylmethylamino group, methyl ester Not explicitly stated in evidence N/A
Metsulfuron methyl ester 4-Methoxy-6-methyl-1,3,5-triazin-2-ylamino sulfonyl group Herbicide (sulfonylurea class)
Triflusulfuron methyl ester 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-triazin-2-yl Herbicide (broadleaf weed control)
Ethametsulfuron methyl ester 4-Ethoxy-6-(methylamino)-1,3,5-triazin-2-ylamino group Herbicide (oilseed crop protection)
4-(Dimethylamino)benzohydrazide Dimethylamino group, hydrazide functionality Anticancer/antimicrobial research

Key Findings

Structural Differences: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate lacks a sulfonylurea bridge and triazine ring. The dimethylamino group in 4-(dimethylamino)benzohydrazide contrasts with the dihydroxynaphthyl group in the target compound, suggesting divergent solubility and reactivity profiles.

Functional Implications: Agrochemicals: Sulfonylurea derivatives (e.g., triflusulfuron methyl ester) inhibit acetolactate synthase in plants . The target compound’s dihydroxynaphthyl group may confer antioxidant or metal-chelating properties, but evidence for herbicidal activity is absent. Pharmacological Potential: 4-(Dimethylamino)benzohydrazide exhibits antimicrobial activity due to its hydrazide moiety , whereas the dihydroxynaphthyl group in the target compound might align with antioxidant or anti-inflammatory applications.

Synthetic and Crystallographic Insights: Crystallographic studies on benzoate derivatives (e.g., 4-(dimethylamino)benzohydrazide) highlight the role of hydrogen bonding and π-π stacking in stability . Similar analyses for the target compound could elucidate its solid-state behavior.

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